molecular formula C7H3Cl2NOS B1601751 4,5-Dichloro-2(3h)-benzothiazolone CAS No. 87553-87-5

4,5-Dichloro-2(3h)-benzothiazolone

Cat. No.: B1601751
CAS No.: 87553-87-5
M. Wt: 220.07 g/mol
InChI Key: OPPHWVDWVMDPGY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2(3H)-benzothiazolone: is a heterocyclic compound that belongs to the benzothiazolone family. It is characterized by the presence of a benzene ring fused to a thiazole ring, with chlorine atoms substituted at the 4th and 5th positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2(3H)-benzothiazolone typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminothiophenol with phosgene or its derivatives under controlled conditions The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the benzothiazolone ring system

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The starting materials, such as 2-aminothiophenol, are reacted with chlorinating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2(3H)-benzothiazolone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and amines.

Scientific Research Applications

4,5-Dichloro-2(3H)-benzothiazolone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of biocides and antifouling agents to prevent the growth of microorganisms on surfaces.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2(3H)-benzothiazolone involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, particularly those containing thiol groups. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. In medicinal applications, its mechanism may involve the modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

    Benzothiazolone: Lacks the chlorine substitutions at the 4th and 5th positions.

    4-Chloro-2(3H)-benzothiazolone: Contains a single chlorine atom at the 4th position.

    5-Chloro-2(3H)-benzothiazolone: Contains a single chlorine atom at the 5th position.

Comparison: 4,5-Dichloro-2(3H)-benzothiazolone is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination can enhance its antimicrobial properties and make it a more potent biocide compared to its mono-chlorinated counterparts.

Properties

IUPAC Name

4,5-dichloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-2-4-6(5(3)9)10-7(11)12-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPHWVDWVMDPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=O)N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530850
Record name 4,5-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87553-87-5
Record name 4,5-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

33 g of 2-amino-4,5-dichlorobenzothiazole, 241 g of 30% hydrochloric acid and 33.9 g of water are introduced into a 750 ml pressure vessel at room temperature and subsequently heated to 50° C. After the mixture has been stirred for 30 minutes, 58.3 g of aqueous, 40% sodium nitrite solution are metered in at a uniform rate in the course of 3 hours at 50° C., with vigorous stirring. After metering in has ended, stirring is continued for 4 hours at 50° C. Excess nitrite is then removed by adding approximately 15 g of 18% aqueous urea solution. The reaction vessel is subsequently sealed, and the reaction mixture is heated for 4 hours at 140°-150° C. (pressure approximately 6 bar). After the mixture has cooled to 20° C., the crystalline product is filtered off with suction, washed with water and dried at 60° C. to constant weight. 27.9 g of 4,5-dichlorobenzothiazol-2-one with a pure substance content of 97.2% are obtained (corresponding to 81.8% yield) with a DSC melting point of 229.1° C.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
241 g
Type
reactant
Reaction Step One
Name
Quantity
33.9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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